Quinoxaline-6-carbaldehyde

Description

Properties

IUPAC Name |

quinoxaline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOIXUFOAODGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354124 | |

| Record name | Quinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130345-50-5 | |

| Record name | Quinoxaline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quinoxaline-6-carbaldehyde: Properties, Synthesis, and Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. While rarely found in nature, synthetic quinoxaline derivatives are integral components of numerous pharmacologically active agents, including antibiotics and anticancer drugs. The structural rigidity and the presence of two nitrogen atoms in the pyrazine ring allow for a multitude of interactions with biological targets, making it a cornerstone for the design of novel therapeutics. Quinoxaline-6-carbaldehyde, the subject of this guide, is a key derivative where a reactive aldehyde group is positioned on the benzene ring, serving as a versatile synthetic handle for extensive chemical modification and drug development.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a starting material is critical for its effective use in synthesis and development. This compound is typically a solid at room temperature, with solubility characteristics that dictate its handling and reaction conditions.

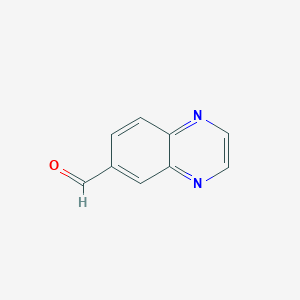

Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 6-Quinoxalinecarboxaldehyde

-

CAS Number: 130345-50-5

-

Molecular Formula: C₉H₆N₂O

-

Molecular Weight: 158.16 g/mol

-

Chemical Structure:

Image Source: PubChem CID 763958

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound, which are essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.

| Property | Value / Description | Source(s) |

| Appearance | White to pale yellow solid | |

| Melting Point | 130-131 °C | |

| Solubility | Soluble in polar organic solvents like Methanol, THF, and DMSO. Limited solubility in water. | |

| Purity | Typically ≥97% |

Spectroscopic Characterization

Structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data represent the characteristic spectral features of this compound.

| Technique | Data | Interpretation | Source(s) |

| ¹H NMR | δ 10.28 (s, 1H, CHO), 9.09 (m, 2H, NCH=CHN), 8.71 (s, 1H, Ar-H), 8.22 (m, 2H, Ar-H) (Solvent: DMSO-d₆) | The sharp singlet at 10.28 ppm is characteristic of the aldehyde proton. The signals between 8.22 and 9.09 ppm correspond to the five protons on the quinoxaline ring system. | |

| ¹³C NMR | δ 192.9 (CHO), 147.2, 145.4, 144.5, 139.7, 133.5, 131.2, 130.3, 129.6 (Aromatic C) (Solvent: DMSO-d₆) | The downfield signal at 192.9 ppm confirms the presence of the carbonyl carbon of the aldehyde. The remaining signals correspond to the nine distinct carbon atoms of the aromatic quinoxaline core. | |

| Mass Spec. | Molecular Ion [M]⁺: 158.0480 m/z | The exact mass corresponds to the molecular formula C₉H₆N₂O, confirming the compound's identity. | |

| FT-IR | Characteristic peaks for C=O (aldehyde) stretch (~1700 cm⁻¹), C=N stretch (~1620 cm⁻¹), aromatic C=C stretch (1600-1450 cm⁻¹), and C-H stretch (~3050 cm⁻¹). | These absorption bands are indicative of the key functional groups present: the aldehyde carbonyl, the pyrazine imine bonds, and the aromatic rings. |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various routes. One well-documented method involves a multi-step pathway starting from readily available precursors. The choice of this pathway is dictated by factors such as starting material cost, scalability, and overall yield.

Key Synthetic Strategy: A Multi-Step Approach

A robust synthesis begins with 4-chloro-2-nitroaniline and proceeds through nitration, reduction, cyclization, and finally, conversion of a chloro-substituent to the target aldehyde. This approach provides a reliable method for obtaining the desired product with consistent quality.

Detailed Experimental Protocol

This protocol is based on the multi-stage synthesis reported by Pai, N. R., et al. (2011). Each stage represents a distinct chemical transformation, requiring careful control of reaction conditions to ensure high yield and purity.

Stage I & II: Acetylation and Nitration

-

Rationale: The initial acetylation of p-chloroaniline protects the amino group, directing the subsequent nitration to the ortho position due to the ortho, para-directing nature of the acetamido group.

-

Procedure: p-Chloroaniline is acetylated using acetic acid. The resulting N-(4-chlorophenyl)acetamide is then nitrated to yield N-(4-chloro-2-nitrophenyl)acetamide.

Stage III & IV: Deacetylation and Reduction

-

Rationale: The acetyl protecting group is removed to liberate the amine. The nitro group is then reduced to an amine, furnishing the required 1,2-diamine functionality for the subsequent cyclization.

-

Procedure: The acetamide is hydrolyzed to give 4-chloro-2-nitroaniline. This intermediate is then reduced, for example using a reducing agent like SnCl₂/HCl or catalytic hydrogenation, to produce 4-chlorobenzene-1,2-diamine.

Stage V: Quinoxaline Ring Formation

-

Rationale: This is the core cyclization step. The 1,2-diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound, in this case, glyoxal, to form the heterocyclic quinoxaline ring system. This is a classic and highly efficient method for constructing quinoxalines.

-

Procedure: 4-chlorobenzene-1,2-diamine is reacted with glyoxal in a suitable solvent to yield 6-chloroquinoxaline.

Stage VI: Conversion to this compound

-

Rationale: The final step involves the conversion of the chloro group into the aldehyde. This can be achieved through various methods, such as palladium-catalyzed carbonylation reactions.

-

Procedure: 6-chloroquinoxaline is subjected to a carbonylation reaction to afford the final product, this compound.

Synthesis Workflow Diagram

Reactivity Profile and Derivative Synthesis

The synthetic utility of this compound stems primarily from the reactivity of its aldehyde group. This functionality serves as an electrophilic site, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

The Role of the Aldehyde Functionality

The aldehyde group is a gateway to a vast chemical space. It readily participates in reactions such as:

-

Reductive Amination: To form various amine derivatives.

-

Wittig Reaction: To generate alkenylquinoxalines.

-

Oxidation: To produce Quinoxaline-6-carboxylic acid.

-

Reduction: To yield (Quinoxalin-6-yl)methanol.

-

Condensation Reactions: With active methylene compounds to form chalcones and other α,β-unsaturated systems.

Example Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, used to form C=C bonds by reacting a carbonyl compound with an active methylene compound, typically catalyzed by a weak base like piperidine or pyridine. This reaction is exceptionally valuable in drug discovery for linking different molecular fragments.

Mechanism Rationale: The base catalyst deprotonates the active methylene compound (e.g., malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration step, often occurring spontaneously, yields the final α,β-unsaturated product.

Applications in Research and Development

This compound is not an end product but a critical intermediate. Its value lies in its ability to be transformed into more complex molecules with significant biological or material properties.

Central Role in Medicinal Chemistry

The quinoxaline scaffold is associated with a broad spectrum of pharmacological activities. Derivatives synthesized from this compound are investigated for numerous therapeutic applications:

-

Anticancer Agents: Many quinoxaline derivatives function as kinase inhibitors, crucial for controlling cell growth and proliferation in tumors.

-

Antimicrobial Activity: The compound itself has shown bacteriostatic and bactericidal properties. It serves as a starting point for novel antibiotics targeting various pathogenic bacteria.

-

Antiviral and Anti-inflammatory Properties: The versatile nature of the quinoxaline ring has led to its incorporation into compounds with a wide range of other biological activities.

Applications in Materials Science

Beyond pharmaceuticals, this compound is utilized in the development of advanced materials:

-

Fluorescent Probes: Its heterocyclic structure can be incorporated into larger systems used for biological imaging.

-

Organic Electronics: Quinoxaline-based materials are explored for use in applications like organic light-emitting diodes (OLEDs).

-

Polymers and Coatings: The compound's unique chemical properties can enhance the performance characteristics of specialty polymers.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. This compound possesses hazards that require careful management.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid formation of dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Conditions

-

Temperature: Store in a cool, dry place, typically at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air or moisture.

-

Container: Keep the container tightly closed.

Quinoxaline-6-carbaldehyde: A Technical Guide for Advanced Synthesis and Application

Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a "wonder nucleus" in medicinal chemistry and materials science.[1] Its derivatives are foundational to numerous pharmacologically active agents, including antibiotics like echinomycin, and exhibit a wide spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1][2] When functionalized with a carbaldehyde group at the 6-position, the resulting molecule, quinoxaline-6-carbaldehyde , becomes an exceptionally versatile and powerful building block.[3]

The aldehyde moiety provides a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. This unique combination of a biologically privileged core and a synthetically tractable functional group makes this compound a compound of high interest for researchers in drug discovery, agrochemical development, and advanced materials.[1][3] This guide provides an in-depth exploration of its nomenclature, properties, synthesis, reactivity, and key applications, grounded in established scientific principles and protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible research. The standard nomenclature and key identifiers for this compound are outlined below.

IUPAC Name and Synonyms

The officially recognized IUPAC name for this compound is This compound .[3] However, in literature and commercial catalogs, it is frequently listed under several synonyms, which are critical to recognize for comprehensive database searching.

Common Synonyms:

Key Identifiers and Properties

A summary of the essential physicochemical properties is provided in Table 1. These data are crucial for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 130345-50-5 | [1][4] |

| Molecular Formula | C₉H₆N₂O | [1][3][4] |

| Molecular Weight | 158.16 g/mol | [1][3][4] |

| Appearance | White to pale yellow or brown crystalline powder | [1][2] |

| Purity | Typically ≥95-98% | [1] |

| Melting Point | 107-109 °C | [2] |

| Solubility | Soluble in organic solvents; slightly soluble in water | [2] |

| Storage | Store at 0-8°C, preferably under an inert nitrogen atmosphere | [1] |

Synthesis Methodologies

The synthesis of this compound can be approached from different precursors. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and illustrative multi-step synthesis is detailed below.

Multi-Step Synthesis from 4-Chloro-2-nitroaniline

This pathway constructs the quinoxaline ring system from a substituted aniline precursor, culminating in the introduction of the aldehyde functionality. This method provides a high degree of control over the final structure.

The overall workflow is depicted in the following diagram.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel quinoxaline derivatives of 2, 3-diphenylthis compound and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Quinoxaline-6-carbaldehyde: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Foreword

The quinoxaline scaffold stands as a cornerstone in modern medicinal chemistry, its versatile structure serving as a template for a multitude of therapeutic agents. Among its many derivatives, quinoxaline-6-carbaldehyde emerges as a pivotal intermediate, a molecular nexus from which countless innovations in drug discovery and materials science originate. This guide is crafted for the discerning researcher and scientist, offering an in-depth exploration of the core attributes, synthesis, and reactivity of this essential building block. It is our intent to provide not just a compilation of data, but a practical and insightful resource that empowers the advancement of your research endeavors.

Core Molecular Profile of this compound

This compound is an aromatic heterocyclic compound featuring a bicyclic quinoxaline core with a carbaldehyde substituent at the 6-position. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a recognized "privileged scaffold" in medicinal chemistry due to its structural resemblance to native purines, enabling it to interact with a wide array of biological targets. The aldehyde group provides a reactive handle for a diverse range of chemical transformations, making it an exceptionally valuable starting material for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis and downstream applications.

Table 1: Key Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 130345-50-5 |

| Appearance | White to pale yellow solid |

| Melting Point | 110-112 °C |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol outlines a well-established and reproducible method.

Synthetic Scheme

The classical and efficient synthesis involves the reaction of 3,4-diaminobenzaldehyde with glyoxal.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Materials:

-

3,4-Diaminobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Activated Charcoal

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Decolorization: Cool the reaction mixture to room temperature and add a small amount of activated charcoal. Stir for 15 minutes to decolorize the solution.

-

Isolation: Filter the mixture through a pad of celite to remove the charcoal. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.

Mechanistic Insights and Rationale

-

Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and the resulting product upon heating, while allowing for precipitation of the pure product upon cooling.

-

Stoichiometry: A slight excess of glyoxal is employed to ensure the complete consumption of the more valuable 3,4-diaminobenzaldehyde.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.

-

Purification: Recrystallization is a highly effective method for purifying the final product, removing any unreacted starting materials and side products.

The Versatile Reactivity of this compound

The aldehyde functionality at the 6-position of the quinoxaline ring imparts a rich and versatile reactivity, making it a cornerstone for the synthesis of diverse molecular libraries.

Caption: Key reactions of this compound.

Reductive Amination

Reductive amination is a powerful tool for the introduction of diverse amine functionalities, a common strategy in the optimization of lead compounds in drug discovery.

Protocol Example: Synthesis of N-benzylquinoxalin-6-yl)methanamine

-

Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of a carbon-carbon double bond, enabling the extension of the carbon skeleton and the introduction of alkenyl moieties.[1]

Protocol Example: Synthesis of 6-(2-phenylethenyl)quinoxaline

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.

-

Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]

Knoevenagel Condensation

The Knoevenagel condensation is an effective method for the formation of α,β-unsaturated systems by reacting the aldehyde with an active methylene compound.

Protocol Example: Synthesis of 2-(quinoxalin-6-ylmethylene)malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).

-

Reaction: Stir the mixture at room temperature. A precipitate of the product should begin to form within a short period.

-

Isolation: After stirring for 1-2 hours, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

Applications in Medicinal Chemistry

This compound is a precursor to a vast array of compounds with significant therapeutic potential. The quinoxaline scaffold is a key feature in numerous biologically active molecules.[2][3]

-

Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.[4]

-

Antimicrobial Agents: The structural motif of quinoxaline is found in several compounds with broad-spectrum antibacterial and antifungal properties.

-

Antiviral Compounds: Quinoxaline derivatives have been investigated for their efficacy against a range of viruses, including HIV and influenza.[5]

-

Central Nervous System (CNS) Active Agents: The bioisosteric relationship of the quinoxaline nucleus with endogenous neurotransmitters has led to the development of novel CNS-active compounds.

The ability to functionalize this compound through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of new chemical entities.

Conclusion

This compound is a molecule of profound importance in the landscape of modern chemical research. Its straightforward synthesis and versatile reactivity provide a gateway to a vast chemical space of novel compounds with significant potential in drug discovery and materials science. This guide has endeavored to provide a comprehensive and practical overview of this key intermediate, with the hope that it will serve as a valuable resource for the scientific community.

References

The Enduring Legacy of Quinoxalines: From 19th Century Dyes to 21st Century Drugs

An In-depth Technical Guide on the Discovery, History, and Evolving Synthesis of Quinoxaline Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and rich history of quinoxaline compounds. Tailored for researchers, scientists, and drug development professionals, it navigates from their initial synthesis in the 19th century to their contemporary applications in medicine and materials science. We will delve into the foundational synthetic methodologies, the evolution of greener and more efficient protocols, and the intricate structure-activity relationships that underpin their diverse biological activities. This document is designed to be a comprehensive resource, blending historical context with practical, field-proven insights and detailed experimental protocols.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoxalines begins in the late 19th century, a period of fervent discovery in synthetic organic chemistry. In 1884, German chemists O. Hinsberg and W. Körner independently reported the synthesis of a new class of heterocyclic compounds.[1][2] Their pioneering work involved the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds, a reaction that has since become the cornerstone of quinoxaline chemistry and is now famously known as the Hinsberg-Körner synthesis.

Initially, these novel compounds were of interest primarily for their chromophoric properties, contributing to the burgeoning synthetic dye industry. However, the true potential of the quinoxaline scaffold lay dormant for several decades. It was not until the mid-20th century that the remarkable biological activities of quinoxaline derivatives began to be unveiled, sparking a wave of research that continues to this day. The discovery of naturally occurring quinoxaline-containing antibiotics, such as Echinomycin and Levomycin, which demonstrated potent antibacterial and antitumor properties, marked a turning point. These findings solidified the status of the quinoxaline moiety as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to bind to multiple biological targets with high affinity.

The Art of Synthesis: From Classical Reactions to Green Methodologies

The synthetic versatility of the quinoxaline core has been a key driver of its enduring relevance. Over the past century, synthetic strategies have evolved from harsh, classical methods to sophisticated, environmentally benign protocols that offer high yields and broad functional group tolerance.

The Classical Hinsberg-Körner Synthesis: A Foundation of Quinoxaline Chemistry

The Hinsberg-Körner reaction remains a fundamental and widely used method for constructing the quinoxaline ring system. The reaction proceeds via a cyclocondensation mechanism between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

Mechanism of the Hinsberg-Körner Synthesis

The mechanism involves a two-step process:

-

Nucleophilic Attack and Imine Formation: One of the amino groups of the ortho-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

-

Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring. Subsequent dehydration and aromatization yield the stable quinoxaline product.

References

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The quinoxaline scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazine ring, stands as a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of novel therapeutics. From its early recognition as a crucial component in antibiotics like echinomycin to its presence in modern targeted cancer therapies, the quinoxaline core has consistently demonstrated its therapeutic potential. This guide provides a comprehensive technical overview of the quinoxaline scaffold, delving into its synthesis, diverse biological activities, structure-activity relationships, and mechanisms of action, with the aim of equipping researchers and drug development professionals with the knowledge to further harness its potential.

The Art of Synthesis: Constructing the Quinoxaline Core

The classical and most widely employed method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust and efficient reaction provides a straightforward entry to a diverse range of quinoxaline derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline, a common derivative, through the condensation of o-phenylenediamine and benzil.[2][3]

Materials and Reagents:

-

o-Phenylenediamine

-

Benzil

-

Rectified Spirit (Ethanol)

-

Deionized Water

-

Beaker

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Dissolution of Reactants: In a 100 mL round-bottomed flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit. In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit, warming slightly if necessary to aid dissolution.[1]

-

Reaction Mixture: Add the o-phenylenediamine solution to the warm solution of benzil in the round-bottomed flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture in a boiling water bath or using a heating mantle for 30-60 minutes.[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 20:1).[5]

-

Precipitation and Isolation: After the reaction is complete, add deionized water dropwise to the warm mixture until a slight cloudiness persists.[1]

-

Crystallization: Cool the mixture in an ice bath to facilitate the crystallization of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with cold rectified spirit to remove any unreacted starting materials.

-

Drying and Purification: Dry the product in an oven at a suitable temperature. The crude product can be further purified by recrystallization from ethanol to yield pale yellow needles.[6]

-

Characterization: Determine the melting point of the purified 2,3-diphenylquinoxaline (literature melting point: 125-126 °C) and calculate the percentage yield.[7]

A Spectrum of Biological Activities: The Therapeutic Versatility of Quinoxalines

Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.[8]

Anticancer Activity

The quinoxaline scaffold is a prominent feature in a multitude of anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[9]

Antimicrobial and Antiviral Properties

The ability of quinoxalines to combat microbial and viral infections has been recognized for decades. Certain derivatives have shown potent activity against a range of bacteria, fungi, and viruses, including the Hepatitis C virus (HCV).[10]

Other Therapeutic Applications

Beyond oncology and infectious diseases, quinoxaline-based compounds have been investigated for their potential in treating a variety of other conditions, including:

-

Glaucoma: By reducing intraocular pressure.

-

Inflammatory Diseases: Through the modulation of inflammatory pathways.

-

Neurological Disorders: Including depression and as antagonists for the AMPA receptor.[11]

Structure-Activity Relationship (SAR): Tailoring Quinoxalines for Potency and Selectivity

The biological activity of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR insights for anticancer quinoxalines include:

-

Substitutions at C2 and C3: The nature of the groups at these positions is a critical determinant of cytotoxic activity. Aromatic and heteroaromatic substitutions are common and can significantly impact potency.[12]

-

Linkers: The type of linker connecting substituents to the quinoxaline core can modulate activity. For instance, aliphatic linkers are often more reactive than hetero-atomic linkers.[11]

-

Substitutions on the Benzene Ring (C6 and C7): The introduction of electron-withdrawing groups, such as halogens (Cl or F), at the 6th or 7th position can enhance anticancer activity.[11]

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines, providing a comparative overview of their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [9] |

| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | [9] |

| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | [9] |

| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9 | [9] |

| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [9] |

| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | [9] |

| Compound 4b | A549 (Non-small-cell lung cancer) | 11.98 | [13] |

| Compound 4m | A549 (Non-small-cell lung cancer) | 9.32 | [13] |

Mechanism of Action: Elucidating the Molecular Pathways

The therapeutic effects of quinoxaline derivatives are underpinned by their interaction with specific molecular targets. A significant number of these compounds function as inhibitors of key signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[15] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation of downstream targets, thereby inhibiting the pro-survival signals of the pathway and inducing apoptosis in cancer cells.[9][14]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

FDA-Approved Drugs Featuring the Quinoxaline Scaffold

The therapeutic relevance of the quinoxaline scaffold is underscored by its presence in several FDA-approved drugs for a range of indications.

| Brand Name | Generic Name | Primary Indication | Year of FDA Approval |

| Balversa | Erdafitinib | Metastatic Urothelial Carcinoma | 2019 (Accelerated), 2024 (Full)[16][17] |

| Mavyret | Glecaprevir/Pibrentasvir | Chronic Hepatitis C | 2017[13] |

| Alphagan P | Brimonidine Tartrate | Glaucoma, Ocular Hypertension | 1996[7][11] |

| Rescriptor | Delavirdine | HIV-1 Infection | 1997[18][19] |

| Chantix | Varenicline | Smoking Cessation | 2006[20][21] |

Spotlight on Erdafitinib and Glecaprevir

Erdafitinib (Balversa) is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs).[17] It is indicated for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[22] Erdafitinib functions by blocking the signaling pathways downstream of FGFRs, thereby inhibiting cancer cell proliferation and survival.[18]

Glecaprevir (in Mavyret) is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[13] By blocking this protease, glecaprevir disrupts the viral life cycle, leading to the eradication of the virus.

Future Perspectives and Conclusion

The quinoxaline scaffold continues to be a fertile ground for drug discovery and development. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of novel quinoxaline derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic applications for this versatile scaffold, driven by a deeper understanding of its mechanisms of action, holds the promise of delivering innovative treatments for a wide spectrum of human diseases. The rich history and ongoing success of quinoxaline-based drugs serve as a powerful inspiration for the next generation of medicinal chemists.

References

- 1. medpagetoday.com [medpagetoday.com]

- 2. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijiset.com [ijiset.com]

- 5. oncnursingnews.com [oncnursingnews.com]

- 6. ajrconline.org [ajrconline.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ophthalmologytimes.com [ophthalmologytimes.com]

- 12. drugs.com [drugs.com]

- 13. drugs.com [drugs.com]

- 14. rjptonline.org [rjptonline.org]

- 15. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncologynewscentral.com [oncologynewscentral.com]

- 17. onclive.com [onclive.com]

- 18. Delavirdine - Wikipedia [en.wikipedia.org]

- 19. FDA Approves New Drug to Treat AIDS - Los Angeles Times [latimes.com]

- 20. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. FDA Approves Novel Medication for Smoking Cessation [wvdhhr.org]

- 22. fda.gov [fda.gov]

An In-Depth Technical Guide to the Structural Elucidation of Quinoxaline-6-carbaldehyde

Preamble: The Significance of Quinoxaline-6-carbaldehyde in Modern Drug Discovery

This compound is a pivotal heterocyclic compound, forming the structural backbone of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazine ring, imparts a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] As a versatile synthetic intermediate, this compound is instrumental in the development of novel therapeutics, fluorescent probes for biological imaging, and advanced organic materials.[2] A precise and unambiguous structural elucidation of this molecule is paramount for ensuring the safety, efficacy, and quality of these downstream applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to confirm the structure and purity of this compound, grounded in the principles of scientific integrity and field-proven expertise.

Foundational Analysis: Mass Spectrometry for Molecular Weight and Formula Determination

The initial and most fundamental step in the structural elucidation of a synthesized compound is the confirmation of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Rationale: Electrospray ionization (ESI) is a soft ionization technique that minimizes fragmentation, ensuring the prominent generation of the molecular ion peak, which is crucial for accurate molecular weight determination. The Time-of-Flight (TOF) analyzer provides high mass accuracy, typically within 5 ppm, enabling the confident determination of the elemental formula.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard of known mass that covers the expected mass range of the analyte.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and releasing the protonated molecule, [M+H]⁺, into the gas phase.

-

Mass Analysis: The ions are accelerated into the TOF mass analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.

Data Presentation and Interpretation

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₉H₆N₂O |

| Exact Mass | 158.0480 u |

| Molecular Weight | 158.16 g/mol [2][3] |

| Observed [M+H]⁺ | ~159.0553 m/z |

The observation of a prominent ion at m/z 159.0553 in the positive ion mode ESI-MS spectrum corresponds to the protonated molecule of this compound. The high-resolution measurement of this ion allows for the confirmation of the elemental formula C₉H₇N₂O⁺.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for the connectivity of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals.

Step-by-Step Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium frequency of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Presentation and Interpretation

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.20 | s | 1H | Aldehyde proton (-CHO) |

| 9.05 | d | 1H | H-2 or H-3 |

| 8.95 | d | 1H | H-2 or H-3 |

| 8.50 | s | 1H | H-5 |

| 8.25 | d | 1H | H-7 |

| 8.10 | d | 1H | H-8 |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 193.5 | Aldehyde Carbonyl (C=O) |

| 149.0 | C-2 or C-3 |

| 147.5 | C-2 or C-3 |

| 143.0 | Quaternary Carbon |

| 141.0 | Quaternary Carbon |

| 138.0 | C-6 |

| 132.0 | C-8 |

| 130.5 | C-5 |

| 129.0 | C-7 |

Note: The specific chemical shifts and coupling patterns can be further confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H attachments.

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a convenient technique that requires minimal sample preparation and is suitable for solid samples.

Step-by-Step Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed on the ATR crystal, and firm pressure is applied.

-

Spectrum Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

Data Presentation and Interpretation

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |

| ~830 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

The presence of a strong absorption band around 1700 cm⁻¹ is characteristic of a carbonyl group, and the pair of medium intensity bands around 2850 and 2750 cm⁻¹ are diagnostic for an aldehyde C-H stretch. The bands in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic quinoxaline ring system.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray diffraction is the ultimate technique.

Experimental Workflow

Rationale: By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and the overall molecular conformation.

Data Interpretation

The output of a successful X-ray diffraction experiment is a three-dimensional model of the molecule, confirming the connectivity of all atoms and providing precise geometric parameters. This data serves as the ultimate proof of the structure of this compound.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of this compound is not reliant on a single analytical technique but rather on the convergent evidence from a suite of orthogonal methods. Mass spectrometry provides the foundational confirmation of molecular weight and formula. NMR spectroscopy then delineates the intricate carbon-hydrogen framework and the connectivity of the atoms. FTIR spectroscopy offers a rapid and effective means to identify the key functional groups. Finally, single-crystal X-ray diffraction, when feasible, provides the definitive and unambiguous three-dimensional structure. By judiciously applying these techniques and expertly interpreting the resulting data, researchers can confidently establish the structure of this compound, ensuring the integrity of their subsequent research and development endeavors.

References

Quinoxaline-6-carbaldehyde: A Comprehensive Technical Guide for Chemical Researchers and Drug Development Professionals

Quinoxaline-6-carbaldehyde stands as a pivotal heterocyclic building block, instrumental in the advancement of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have positioned it as a sought-after intermediate for the synthesis of a diverse array of functional molecules. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside a practical examination of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a bicyclic heteroaromatic compound, characterized by a benzene ring fused to a pyrazine ring, with a formyl group substituted at the 6-position. This structural arrangement imparts a unique combination of aromaticity, electron-withdrawing characteristics, and a reactive aldehyde functionality.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Appearance | White to pale yellow solid or crystalline powder | [2] |

| Melting Point | 107-109 °C | |

| Solubility | Soluble in organic solvents, slightly soluble in water. | |

| CAS Number | 130345-50-5 | [1] |

Spectroscopic Characterization

The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques. Below is a detailed analysis of its characteristic spectral data.

The ¹H NMR spectrum provides a clear proton map of the molecule. The aldehydic proton is distinctly observed as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group and the aromatic system. The protons on the quinoxaline core resonate in the aromatic region, generally between 7.5 and 9.0 ppm. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data, showing a characteristic peak for the carbonyl carbon of the aldehyde group in the range of 190-193 ppm.[3] The aromatic carbons of the quinoxaline ring system appear between approximately 120 and 155 ppm. The specific chemical shifts are influenced by the nitrogen atoms and the aldehyde substituent.[4]

The IR spectrum of this compound is distinguished by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1700-1715 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoxaline ring system are found in the 1400-1600 cm⁻¹ region.[5][6]

Mass spectrometry confirms the molecular weight of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is observed at m/z 158. The fragmentation pattern is consistent with the structure, often showing losses of CO (28 Da) and HCN (27 Da), which are characteristic of aromatic aldehydes and nitrogen-containing heterocycles.[7][8][9]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its widespread utility.

Synthetic Protocol: A Six-Stage Laboratory Preparation

A reliable six-stage synthesis of this compound has been reported, commencing from readily available starting materials.[10] This process involves the sequential preparation of key intermediates, culminating in the target molecule. The causality behind this multi-step approach lies in the controlled introduction of functional groups and the strategic construction of the quinoxaline ring system to achieve a good overall yield and high purity.[10]

Caption: A simplified workflow for the six-stage synthesis of this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. The electron-withdrawing nature of the quinoxaline ring system can influence the reactivity of the aldehyde group.

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene.[11][12][13] This reaction is highly valued for its reliability and stereochemical control, allowing for the synthesis of both (E)- and (Z)-alkenes depending on the nature of the Wittig reagent.[12]

Experimental Protocol: Wittig Olefination

-

Ylide Generation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere to generate the corresponding phosphonium ylide.

-

Reaction with Aldehyde: A solution of this compound in the same solvent is added to the ylide solution, typically at a low temperature (e.g., 0 °C or -78 °C).

-

Work-up: The reaction is quenched with a suitable reagent (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield the desired alkene.

Caption: General scheme of the Wittig reaction with this compound.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to form a C=C bond.[14][15][16] This reaction is typically catalyzed by a weak base and is highly efficient for creating substituted alkenes.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) are dissolved in a suitable solvent (e.g., ethanol or toluene).

-

Catalyst Addition: A catalytic amount of a base (e.g., piperidine or triethylamine) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated, often with azeotropic removal of water, until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Reductive amination is a two-step process that converts the aldehyde into an amine.[17][18] The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[19][20][21] this compound serves as a key starting material for the synthesis of a variety of therapeutic agents and functional materials.

Antimicrobial and Antiviral Agents

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[10][19][20][21][22] The aldehyde functionality of this compound can be elaborated into various pharmacophores that interact with biological targets in pathogens. For instance, it has been utilized in the synthesis of compounds with potential antibacterial efficacy.[10]

Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy, and the quinoxaline core is a common feature in many kinase inhibitors.[1][23][24] The aldehyde group of this compound can be used to introduce side chains that occupy the ATP-binding site of kinases, leading to their inhibition. For example, it can serve as a precursor for the synthesis of novel inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Apoptosis Signal-Regulated Kinase 1 (ASK1).[1][24]

Advanced Materials

Beyond its pharmaceutical applications, this compound is employed in the development of advanced materials. Its derivatives are explored for use in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and specialty polymers and coatings.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2] Recommended storage temperature is 0-8°C.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest to the scientific community, offering a gateway to a vast chemical space of functional molecules. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation therapeutics and advanced materials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chemrj.org [chemrj.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxaline-6-carbaldehyde solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Quinoxaline-6-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The Growing Importance of this compound in Modern Chemistry

This compound is a heterocyclic aromatic aldehyde that has emerged as a critical building block in several areas of chemical and pharmaceutical research.[1] Its structure, featuring a quinoxaline core fused from a benzene and a pyrazine ring, coupled with a reactive aldehyde group, makes it a versatile intermediate for synthesizing a wide array of complex molecules.[2][3] This compound is pivotal in the development of novel pharmaceuticals, particularly for neurological disorders and as antimicrobial agents, as well as in the creation of advanced materials such as fluorescent probes and specialty polymers.[2][4]

Given its expanding applications, a thorough understanding of the physicochemical properties of this compound is paramount for researchers in drug discovery and material science. Inconsistent sample preparation or unforeseen degradation can lead to irreproducible results, failed experiments, and significant delays in development timelines. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both foundational knowledge and actionable protocols to ensure its effective use in the laboratory.

Part 1: Solubility Profile of this compound

The solubility of an active compound or intermediate is a critical parameter that influences its behavior in both biological and chemical systems. For this compound, understanding its solubility in various solvents is essential for designing synthetic reactions, preparing accurate dosing solutions for in vitro and in vivo studies, and developing purification strategies.

General Solubility Characteristics

This compound is a crystalline solid, typically appearing as a white to pale yellow or yellow-to-brown powder.[1][4] Its solubility profile is characteristic of many small aromatic molecules with a polar functional group.

| Solvent Type | Solubility | Rationale |

| Water | Slight | The polar aldehyde group and nitrogen atoms in the quinoxaline ring can form hydrogen bonds with water, but the relatively large, nonpolar aromatic core limits aqueous solubility.[1] |

| Organic Solvents | Soluble | The compound readily dissolves in a range of common organic solvents, such as DMSO, DMF, and chlorinated solvents, due to favorable van der Waals interactions and dipole-dipole interactions with the aromatic system.[1] |

Quantitative Solubility Determination: A Practical Workflow

To move beyond qualitative descriptions, quantitative measurement of solubility is necessary. Two key parameters are often determined: kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated stock solution (often in DMSO) upon dilution in an aqueous buffer, mimicking conditions in high-throughput screening. Thermodynamic solubility, in contrast, represents the true equilibrium concentration of a compound in a saturated solution.

Below is a standard protocol for determining the aqueous solubility of this compound.

Experimental Protocol: Aqueous Solubility Determination

Objective: To quantitatively measure the kinetic and thermodynamic solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

-

Vortex mixer and shaker incubator

-

pH meter

-

0.22 µm syringe filters

Methodology:

Part A: Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the PBS buffer (e.g., 2 µL of stock into 98 µL of PBS) to achieve the desired starting concentration. The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its effect on solubility.

-

Incubation and Analysis:

-

Incubate the samples at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Filter the samples through a 0.22 µm syringe filter to remove any precipitate.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method. The kinetic solubility is the highest concentration that remains in solution without precipitating.

-

Part B: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS buffer in a sealed vial. The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vials in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtrate if necessary and quantify the concentration using a validated HPLC method. This concentration represents the thermodynamic solubility.

Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Profile of this compound

Chemical stability is a measure of a compound's resistance to chemical change or decomposition. For this compound, instability can lead to the loss of the desired material and the formation of impurities that may be reactive, toxic, or interfere with downstream applications.

Storage and Handling

Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

-

Temperature: Store in a cool environment, with refrigeration (2-8°C) being ideal for long-term storage.[4][5]

-

Atmosphere: Store in a tightly sealed container to protect from moisture.[1] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

-

Light: Protect from light, as the aromatic system may be susceptible to photolytic degradation.[1]

-

Shelf Life: When stored under these conditions, the compound is reported to have a shelf life of at least two years.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, its chemical structure allows for the prediction of several potential degradation pathways. The aldehyde group is the most likely site of reactivity.

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (quinoxaline-6-carboxylic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts.

-

Acid-Catalyzed Hydration: Under acidic conditions, the aldehyde carbonyl can be protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a geminal diol hydrate, which is typically a reversible process.[6]

-

Cannizzaro Reaction (Disproportionation): In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo a disproportionation reaction. Two molecules of this compound would react to form one molecule of the corresponding primary alcohol (6-(hydroxymethyl)quinoxaline) and one molecule of the carboxylate salt (quinoxaline-6-carboxylate).[6]

-

Degradation of the Quinoxaline Core: The quinoxaline ring itself can undergo degradation, particularly under strongly acidic conditions, which may involve hydration and subsequent ring-opening reactions.[7]

Forced Degradation (Stress Testing) Protocol

To proactively identify likely degradation products and establish a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to harsh conditions that accelerate its decomposition.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify major degradation products.

Materials:

-

This compound

-

Acetonitrile (ACN) and Water (HPLC grade)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC or LC-MS/MS system with a photodiode array (PDA) detector

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in solvent) should be run in parallel.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis. Heat the stock solution at 60°C for 48 hours.

-

Photolytic Stress: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and white light (ICH guidelines) for a defined period.

-

-

Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.

-

Analysis:

-

Analyze all samples by a reverse-phase HPLC method with PDA detection.

-

Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

-

The use of LC-MS/MS is highly recommended to obtain the mass of the degradation products, which provides crucial clues for their structural elucidation.[8][9]

-

Workflow for Stability (Forced Degradation) Testing

Caption: Workflow for conducting a forced degradation study.

Conclusion and Recommendations

This compound is a valuable chemical intermediate whose successful application hinges on a clear understanding of its solubility and stability. This guide provides the foundational knowledge and practical methodologies for researchers to handle this compound effectively.

Key Takeaways:

-

Solubility: The compound is sparingly soluble in water but readily soluble in common organic solvents. For quantitative applications, especially in aqueous media, experimental determination of its solubility is crucial.

-

Stability: this compound is stable when stored properly in a cool, dry, dark environment. The aldehyde group is the primary site of potential degradation via oxidation, hydration, or disproportionation under harsh pH conditions.

-

Best Practices: Always use fresh solutions when possible. When preparing stock solutions in DMSO for biological assays, be mindful of potential precipitation upon dilution into aqueous buffers. A forced degradation study is highly recommended early in a project to develop a stability-indicating analytical method and to understand potential impurities that may arise during synthesis, purification, or storage.

By adhering to these principles and employing the outlined protocols, researchers, scientists, and drug development professionals can ensure the integrity of their work and accelerate their research outcomes.

References

- 1. 6-Quinoxaline Carboxaldehyde, Affordable Price, Analytical Grade, >98% Purity [forecastchemicals.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Quinoxaline Derivatives

Abstract

The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present validated experimental protocols for their evaluation, and analyze key structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.

Introduction to the Quinoxaline Scaffold

The quinoxaline, or benzopyrazine, core is a nitrogen-containing heterocycle that has garnered immense interest from the scientific community. Its planar, aromatic structure and the presence of two nitrogen atoms in the pyrazine ring make it an excellent scaffold for designing molecules that can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility is a primary reason for its prevalence in numerous biologically active compounds.